3-cyclopropyl-3-phenylprop-2-enoic acid
Description
Properties
CAS No. |
561304-03-8 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3-phenylprop-2-enoic acid typically involves the reaction of cyclopropylmethyl ketone with benzaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Introduction of different functional groups at the phenyl or cyclopropyl positions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles
Major Products
The major products formed from these reactions include:
Oxidation: Cyclopropylphenylacetic acid or cyclopropylphenylketone
Reduction: Cyclopropylphenylpropanol or cyclopropylphenylpropane
Substitution: Various substituted cyclopropylphenyl derivatives
Scientific Research Applications
3-cyclopropyl-3-phenylprop-2-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Explored for its potential therapeutic applications in drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways
Altering cellular processes: Affecting cell signaling, proliferation, or apoptosis
Comparison with Similar Compounds
Substituent Effects on Reactivity and Acidity
- Acidity: Electron-withdrawing groups (e.g., trifluoromethyl in (2E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid) increase the acidity of the carboxylic acid (pKa ~1–2) compared to the cyclopropyl-substituted analog (estimated pKa ~4–5) .
Molecular Weight and Solubility
Functional Group Transformations
- Ester Derivatives: Ethyl 3,3-dicyclopropylprop-2-enoate (CAS 21046-02-6) demonstrates how esterification reduces reactivity of the carboxylic acid group, making it more stable for storage or specific synthetic steps .
Q & A
Q. What are the recommended synthetic routes for 3-cyclopropyl-3-phenylprop-2-enoic acid, and how can reaction conditions be optimized?
A Claisen-Schmidt condensation between cyclopropanecarboxaldehyde and phenylacetic acid derivatives is a common approach. Optimize reaction conditions by varying catalysts (e.g., NaOH or piperidine), solvent systems (ethanol or DMF), and temperature (80–120°C). Monitor reaction progress via TLC and purify via recrystallization or column chromatography. Adjust stoichiometry to favor α,β-unsaturated acid formation while minimizing side products like dimerization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : Use and NMR to confirm stereochemistry (E/Z) and cyclopropane ring integrity. Compare chemical shifts with analogous compounds (e.g., 3-(3,4-diethoxyphenyl)prop-2-enoic acid) .
- X-ray diffraction : Employ SHELXL for small-molecule refinement to resolve spatial arrangements of the cyclopropane and phenyl groups. Note potential challenges in modeling disorder within the cyclopropane ring .
- IR spectroscopy : Identify carboxylic acid (1700–1720 cm) and α,β-unsaturated carbonyl (1650–1680 cm) stretches .
Q. What safety protocols are essential when handling this compound in the lab?
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store waste in designated containers for halogenated organics and dispose via licensed hazardous waste services. Refer to SDS guidelines for similar prop-2-enoic acids (e.g., 3-(2-fluorophenyl)but-2-enoic acid) .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?
If NMR suggests E-configuration but XRD indicates Z, consider dynamic effects in solution (e.g., rotameric equilibria). Validate via variable-temperature NMR or DFT calculations (e.g., Gaussian09) to model energy differences between stereoisomers. Cross-reference with IR data to confirm conjugation patterns .
Q. What strategies enhance the bioactivity of this compound through structural modification?
- Cyclopropane ring : Introduce electron-withdrawing groups (e.g., -CF) to stabilize the ring and improve metabolic resistance .
- Carboxylic acid moiety : Esterify or amidate to increase bioavailability, as seen in 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid derivatives .
- Phenyl group : Functionalize with sulfonamide or trifluoromethyl groups to modulate receptor binding, inspired by 3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid .
Q. How can computational methods predict the metabolic pathways of this compound?
Use in silico tools like SwissADME or MetaSite to simulate Phase I/II metabolism. Prioritize hydroxylation at the cyclopropane ring (CYP450-mediated) and conjugation with glucuronic acid. Validate predictions via in vitro assays with liver microsomes and LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
